molecular formula C10H9F3O3 B3379369 Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate CAS No. 156276-22-1

Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

Cat. No. B3379369
CAS RN: 156276-22-1
M. Wt: 234.17 g/mol
InChI Key: ANLYXIOQZYHUAE-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate” is an organic compound with the CAS Number: 156276-22-1 . It has a molecular weight of 234.17 . The IUPAC name of this compound is methyl hydroxy [4- (trifluoromethyl)phenyl]acetate . It is stored at room temperature and is available in powder form .


Synthesis Analysis

While specific synthesis methods for “Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate” were not found, trifluoromethyl group-containing compounds have been synthesized using various methods . For instance, one method involves the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO in the presence of Et3N in DMF at 60 °C .


Molecular Structure Analysis

The InChI code for “Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate” is 1S/C10H9F3O3/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5,8,14H,1H3 . This code can be used to generate the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate” were not found, acetophenone, a related compound, has been used in various organic reactions, including in (pseudo)-two-, three-, and four-component reactions .


Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate” is a powder that is stored at room temperature .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group is a common structural motif in many biologically active molecules . It can enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . For example, the compound (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1 was reacted with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl (1.2 equiv) to give intermediate (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1b .

Agrochemical Applications

Trifluoromethyl groups are also important in the agrochemical field . They can often enhance the effect of pesticides and herbicides, improving their efficiency and reducing the amount needed for application .

Photoredox Catalysis

The trifluoromethyl group can be introduced into diverse skeletons through photoredox-catalyzed radical trifluoromethylation . This process uses visible light and can be performed under operationally simple conditions at room temperature .

Suzuki-Coupling Reactions

2-(Trifluoromethyl)phenylboronic acid is used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This process is important for the synthesis of various organic compounds .

Synthesis of Antagonists

2-(Trifluoromethyl)phenylboronic acid is also used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .

Nitration Reaction

2-(Trifluoromethyl)phenylboronic acid can be used to prepare 2-nitro-6-(trifluoromethyl)phenylboronic acid by nitration reaction .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate” and similar compounds are promising. Trifluoromethyl group-containing compounds have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This suggests that these compounds, including “Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate”, may have potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5,8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLYXIOQZYHUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227556
Record name Methyl α-hydroxy-4-(trifluoromethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

CAS RN

156276-22-1
Record name Methyl α-hydroxy-4-(trifluoromethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156276-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-hydroxy-4-(trifluoromethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 4-(trifluoromethyl)benzaldehyde (500 μL, 3.66 mmol) and trimethylsilyl cyanate (537 μL, 4.03 mmol), lithium chloride (a 0.307 mol/L solution in tetrahydrofuran, 1.2 μL, 0.366 μmol) was added and the mixture was stirred under a nitrogen atmosphere at room temperature for 2 hours. The reaction mixture was diluted with diethyl ether (10 mL). To this, a 10% solution of hydrogen chloride in methanol (10 mL) was added at 0° C. and the mixture was stirred at room temperature for 24 hours. The reaction mixture was concentrated, water was added thereto, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=7/3) to give methyl hydroxy-4-(trifluoromethyl)phenylacetate (Compound CH) (587 mg, yield: 68%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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